molecular formula C8H5Cl3O B1346110 2',3',4'-Trichloroacetophenone CAS No. 13608-87-2

2',3',4'-Trichloroacetophenone

Cat. No. B1346110
Key on ui cas rn: 13608-87-2
M. Wt: 223.5 g/mol
InChI Key: BXJZZJYNVIDEKG-UHFFFAOYSA-N
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Patent
US04515793

Procedure details

A mixture of 2',3',4'-trichloroacetophenone (21.4 g, 0.0958 mole), anhydrous sodium acetate (8.0 g), and n-hexane (50 ml) was heated under reflux while treated with a solution of bromine (15.3 g, 0.096 mole) in 25 ml of n-hexane in five portions, decolorizing before each new addition. The mixture was then filtered while hot and the insoluble residue was triturated twice with 50 ml of boiling n-hexane. Enough additional n-hexane was added to the combined filtrates to avoid oiling out of product at 40°. The solution was then seeded and cooled at -10° for 18 hours. Product was collected and air dried to give 17.9 g (62%), mp 44°-46°.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].C([O-])(=O)C.[Na+].[Br:18]Br>CCCCCC>[Br:18][CH2:11][C:10]([C:3]1[CH:4]=[CH:5][C:6]([Cl:9])=[C:7]([Cl:8])[C:2]=1[Cl:1])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)Cl)C(C)=O
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
decolorizing before each new addition
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered while hot and the insoluble residue
CUSTOM
Type
CUSTOM
Details
was triturated twice with 50 ml of boiling n-hexane
ADDITION
Type
ADDITION
Details
Enough additional n-hexane was added to the combined filtrates
CUSTOM
Type
CUSTOM
Details
to avoid oiling out of product at 40°
TEMPERATURE
Type
TEMPERATURE
Details
cooled at -10° for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Product was collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to give 17.9 g (62%), mp 44°-46°

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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